11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Description
11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a dibenzo[b,e][1,4]diazepin-1-one derivative characterized by a seven-membered diazepine ring fused to two benzene rings. The compound features 4-ethoxyphenyl and 4-methoxyphenyl substituents at positions 11 and 3, respectively.
Properties
IUPAC Name |
6-(4-ethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O3/c1-3-33-22-14-10-19(11-15-22)28-27-25(29-23-6-4-5-7-24(23)30-28)16-20(17-26(27)31)18-8-12-21(32-2)13-9-18/h4-15,20,28-30H,3,16-17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYGONUJZKYOZNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)OC)NC5=CC=CC=C5N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 11-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine family, which has garnered attention due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : 11-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- Molecular Formula : C28H28N2O3
- CAS Number : 303203-37-4
Pharmacological Activity
Research indicates that compounds in the dibenzo[1,4]diazepine class exhibit a variety of biological activities:
1. Cognitive Enhancement
Studies suggest that derivatives of dibenzo[1,4]diazepines may function as cognitive enhancers. For instance, they have been shown to improve memory and learning capabilities by modulating neurotransmitter systems such as dopamine and norepinephrine .
2. Neuroprotective Effects
The compound has demonstrated neuroprotective properties in preclinical models. It is believed to inhibit the activity of β-secretase (BACE1), an enzyme implicated in the pathogenesis of Alzheimer's disease by cleaving amyloid precursor protein (APP) to form amyloid-beta peptides .
3. Antidepressant Activity
Research has indicated that similar compounds can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels appears to play a crucial role in this activity .
The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:
- GABA Receptor Modulation : Dibenzo[1,4]diazepines are known to interact with GABA receptors, enhancing inhibitory neurotransmission which can lead to anxiolytic effects.
- Inhibition of Enzymatic Activity : The inhibition of β-secretase suggests a mechanism through which the compound may prevent neurodegeneration associated with Alzheimer's disease.
Case Study 1: Cognitive Enhancement
A study conducted on a cohort using a similar dibenzo[1,4]diazepine derivative reported significant improvements in cognitive tasks involving memory recall and pattern recognition. The participants exhibited increased dopamine receptor activity correlating with enhanced cognitive performance .
Case Study 2: Neuroprotection
In a murine model of Alzheimer's disease, administration of the compound led to reduced amyloid plaque formation and improved behavioral outcomes in memory tasks. This suggests a potential therapeutic role for the compound in neurodegenerative diseases .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Substituent Variations
The activity and properties of dibenzo[b,e][1,4]diazepin-1-one derivatives are highly dependent on substituent identity and position. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxy group (target compound) enhances solubility and may stabilize π-π interactions in receptor binding. In contrast, trifluoromethyl (CF3) or bromine substituents () increase lipophilicity and electrophilicity, favoring membrane penetration or covalent bonding .
- Hybrid Derivatives : Hybrids with triazole () or indole () moieties exhibit distinct biological profiles, such as cholinesterase inhibition or pro-apoptotic effects.
Physicochemical Properties
- Molecular Weight & Solubility : The target compound (MW ~428.5 g/mol) is comparable to analogs like SPR (MW ~397.5 g/mol) but lighter than brominated derivatives (e.g., 560.13 g/mol in ). Methoxy/ethoxy groups likely enhance aqueous solubility relative to halogenated analogs.
- Crystallinity : X-ray studies () on a 4-methoxyphenyl analog reveal a planar diazepine ring stabilized by intramolecular hydrogen bonds, suggesting similar conformational rigidity in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
